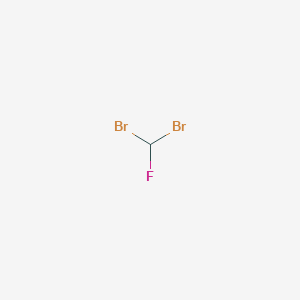

Dibromofluoromethane

説明

Dibromofluoromethane is a mixed halomethane . It is soluble in alcohol, acetone, benzene, and chloroform .

Synthesis Analysis

Dibromofluoromethane is prepared from dibromomethane and antimony(III) fluoride . It can also be used to prepare bromofluoromethane by reductive debromination with organotin hydride as tributyltin hydride .Molecular Structure Analysis

The molecular formula of Dibromofluoromethane is CHBr2F . The structure includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Dibromofluoromethane molecule contains a total of 4 bonds. There are 3 non-H bonds .Chemical Reactions Analysis

Dibromofluoromethane can be used to prepare bromofluoromethane by reductive debromination with organotin hydride as tributyltin hydride .Physical And Chemical Properties Analysis

Dibromofluoromethane has a molar mass of 191.83 g/mol . It appears as a liquid and is insoluble in water . It has a density of 2.421 g/cm3 at 20 °C . The melting point is -78 °C, and the boiling point is 64.9 °C .科学的研究の応用

Organic Synthesis

Dibromofluoromethane is used in organic synthesis, particularly as a reagent to prepare bromofluoromethane through reductive debromination . This process typically involves the use of organotin hydride, such as tributyltin hydride, which helps in removing bromine atoms from dibromofluoromethane, resulting in the formation of bromofluoromethane.

Halomethane Research

As a mixed halomethane, dibromofluoromethane is of interest in the study of halomethane behavior in the atmosphere. Its properties, such as boiling and melting points, density, and solubility, are important for understanding the environmental impact of halomethanes, especially regarding ozone depletion potential .

Solvent Applications

Due to its solubility in alcohol, acetone, benzene, and chloroform, dibromofluoromethane can be used as a solvent in various chemical reactions where these solvents are effective . Its unique properties may offer advantages in specific applications where a high-density solvent is required.

Fluorinating Agent

In the field of fluorine chemistry, dibromofluoromethane serves as a fluorinating agent. It can introduce a fluorine atom into organic compounds, which is a valuable transformation in the synthesis of pharmaceuticals and agrochemicals .

Analytical Chemistry

Dibromofluoromethane can be used as a standard or reference compound in analytical techniques like gas chromatography (GC). Its well-defined physical and chemical properties make it suitable for calibrating instruments or as a comparison point for analyzing other substances .

Fire Suppression Systems

Although not a direct application in scientific research, dibromofluoromethane’s properties may be studied for use in fire suppression systems. Its chemical structure could potentially make it effective in extinguishing fires without depleting the ozone layer, subject to environmental regulations .

Pharmaceutical Research

In pharmaceutical research, dibromofluoromethane might be investigated for its potential as an intermediate in the synthesis of medicinal compounds. Its ability to undergo various chemical reactions makes it a candidate for creating complex molecules that could have therapeutic benefits.

Each of these applications demonstrates the versatility of dibromofluoromethane in scientific research and its potential to contribute to various fields of study. It’s important to note that the use of dibromofluoromethane must always consider environmental regulations due to its ozone depletion potential .

Safety and Hazards

Dibromofluoromethane is toxic in contact with skin and if inhaled . It causes serious eye irritation and is suspected of damaging fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure . It also harms public health and the environment by destroying ozone in the upper atmosphere .

Relevant Papers One relevant paper discusses the efficiency of the [18F]difluoromethyl benzothiazolyl-sulfone ([18F]1) as a 18F-difluoromethylating reagent . The paper investigates the influence of structurally-related [18F]difluoromethyl heteroaryl-sulfones in the reactivity toward the photoredox C–H 18F-difluoromethylation of heteroarenes under continuous-flow conditions .

作用機序

Target of Action

Dibromofluoromethane is a mixed halomethane

Mode of Action

It’s known that it can be used to prepare bromofluoromethane by reductive debromination with organotin hydride as tributyltin hydride . This suggests that dibromofluoromethane can undergo reductive reactions, which may influence its interactions with its targets.

Pharmacokinetics

特性

IUPAC Name |

dibromo(fluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr2F/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUTVFXOEGMHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074320 | |

| Record name | Dibromofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | Dibromofluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1868-53-7 | |

| Record name | Dibromofluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1868-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromofluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001868537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromofluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0517W9BLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is dibromofluoromethane primarily used for in organic synthesis?

A1: Dibromofluoromethane serves as a valuable reagent for introducing fluorine and bromine atoms into molecules. It acts as a precursor to fluorocarbene, a reactive intermediate. [, ] This makes dibromofluoromethane particularly useful in synthesizing various fluorine-containing compounds. [, , , ] For instance, researchers have successfully utilized it for the stereoselective synthesis of cis-2-fluorocyclopropylamine through a cyclopropanation reaction. [] Additionally, it plays a key role in the synthesis of fluoroalkenes via a diethylzinc-promoted Wittig reaction. []

Q2: How does the choice of solvent impact reactions involving dibromofluoromethane?

A2: Solvent selection significantly influences the reaction pathway when using dibromofluoromethane. Research shows that reactions conducted in tetrahydrofuran (THF) predominantly yield hydrobromofluoromethylated products. Conversely, using dimethylformamide/water (DMF/H2O) as the solvent favors the formation of bromofluoromethylated products. This highlights the crucial role of solvent effects in controlling reaction selectivity. []

Q3: Can you elaborate on the use of dibromofluoromethane in generating fluorinated heterocycles?

A3: Dibromofluoromethane facilitates the efficient synthesis of valuable 3-fluorinated quinolines and pyridines, common pharmacophores in medicinal chemistry. This is achieved through a one-carbon ring expansion reaction of readily accessible indoles and pyrroles. [] The reaction proceeds rapidly (within ten minutes) and can be conducted under ambient air conditions, simplifying the synthetic procedure. []

Q4: What are the structural characteristics of dibromofluoromethane?

A4: Dibromofluoromethane (CHBr2F) possesses a tetrahedral molecular geometry with a central carbon atom bonded to one fluorine and two bromine atoms. While its exact molecular weight might vary slightly depending on isotopic abundance, it is approximately 209 g/mol. Spectroscopic data, particularly from Raman spectroscopy, provides insights into its vibrational modes and molecular structure. [, ]

Q5: Are there any documented applications of dibromofluoromethane in quality control processes?

A5: Yes, dibromofluoromethane has been utilized as a volatile organic compound (VOC) surrogate in quality control for groundwater analysis. [] Its established analytical methods and known properties make it suitable for monitoring the accuracy and precision of analytical procedures for VOC determination in environmental samples. []

Q6: Have any studies explored the potential environmental impact of dibromofluoromethane?

A6: While the provided research papers primarily focus on the synthetic applications of dibromofluoromethane, it's crucial to acknowledge its potential environmental impact. As a halomethane, it could contribute to ozone depletion. Investigating its degradation pathways and ecotoxicological effects is essential for responsible use and waste management.

Q7: What analytical techniques are commonly employed to characterize and quantify dibromofluoromethane?

A7: Gas chromatography coupled with various detectors, such as mass spectrometry (GC-MS) or electron capture detection (GC-ECD), is frequently used to analyze dibromofluoromethane. [] These techniques allow for accurate identification and quantification, even at trace levels, in complex matrices like environmental samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)

![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)

![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)

![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)

![(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B117568.png)

![(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B117572.png)